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Compound of Interest

Compound Name: DMT-dT

Cat. No.: B15599168

Get Quote

Welcome to the technical support center for the purification of DMT-dT synthesized DNA. This

guide is designed for researchers, scientists, and drug development professionals to provide

troubleshooting advice and answers to frequently asked questions (FAQs) related to HPLC

purification, with a specific focus on resolving peak splitting.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide
This section addresses common issues and questions that may arise during the HPLC

purification of synthetic oligonucleotides.

Q1: What are the most common causes of peak splitting in the HPLC purification of synthetic

oligonucle-otides?

A1: Peak splitting in HPLC of synthetic oligonucleotides can arise from several factors, which

can be broadly categorized into chromatographic issues, synthesis-related impurities, or

sample handling problems.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15599168#bc-rfq
https://www.benchchem.com/product/b15599168/docs?utm_src=pdf-body#technical-support-center-hplc-purification-of-synthetic-oligonucleotides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599168?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatographic Issues: Common problems include a blocked column frit, a void in the

stationary phase at the head of the column, or a mismatch between the sample solvent and

the mobile phase.[1][2] If all peaks in the chromatogram are split, the issue is likely related to

the column or the HPLC system before the column.[1]

Synthesis-Related Impurities: The synthesis process can generate closely eluting species

that appear as split peaks. This includes incomplete detritylation leading to n-1mers with a 5'-

DMT group still attached, depurination, or other side-products.

Sample Handling: Problems can also be introduced during sample preparation. For instance,

partial loss of the DMT group during the sample drying process can lead to peak splitting.

Q2: How does incomplete detritylation during synthesis lead to peak splitting?

A2: In solid-phase oligonucleotide synthesis, the dimethoxytrityl (DMT) group is used to protect

the 5'-hydroxyl group of the growing DNA chain. This group is removed at the start of each

coupling cycle with an acid treatment. If this detritylation step is not complete, a part of the

chains will not be extended in that cycle, which results in the formation of "failure sequences"

(e.g., n-1, n-2). In a "Trityl-ON" purification, the final full-length product keeps its 5'-DMT group,

which makes it much more hydrophobic than the uncapped failure sequences.[3] However, if

some n-1mers also have a DMT group due to incomplete capping and subsequent extension,

they can elute very close to the main product, appearing as a shoulder or a split peak.

Q3: My main product peak is split. How can I determine if it's two different molecules or a

chromatographic problem?

A3: To distinguish between co-eluting species and a chromatographic issue, you can try

injecting a smaller sample volume.[1][2] If the split peak resolves into two distinct peaks, it is

likely that you have two different components eluting very close to each other.[1][2] In this case,

you will need to optimize your separation method. If the peak shape remains split even with a

smaller injection volume, the problem is more likely to be related to the column, the injector, or

the mobile phase conditions.[2][4]

Q4: Can the sample solvent cause peak splitting?

A4: Yes, the solvent used to dissolve the sample can significantly impact peak shape.[4][5] If

the sample solvent is stronger (i.e., has a higher elution strength) than the initial mobile phase,
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it can cause the sample band to spread and result in distorted or split peaks.[4][6] Whenever

possible, it is best to dissolve your sample in the initial mobile phase.[4]

Q5: How can I troubleshoot peak splitting in my HPLC purification?

A5: A systematic approach is the best way to troubleshoot peak splitting. The following table

summarizes common causes, suggested solutions, and the expected outcomes.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/post/When_using_HPLC_how_do_you_deal_with_split_peaks
https://support.waters.com/KB_Chem/Columns/WKB194672_What_are_common_cause_of_peak_splitting_when_running_an_LC_column
https://www.researchgate.net/post/When_using_HPLC_how_do_you_deal_with_split_peaks
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599168?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Cause Troubleshooting Step Expected Outcome

Column Issues

(Void/Blockage)

Back-flush the column at a low

flow rate. If that doesn't work,

replace the column frit or the

entire column.[1]

A single, sharp peak if the

column was the issue.

Sample Solvent Mismatch

Dissolve the sample in a

solvent that is weaker than or

the same as the initial mobile

phase.[4]

A well-formed peak if the

solvent was the cause.

Column Overload
Dilute the sample and inject a

smaller volume.[7]

The peak should become

sharp and symmetrical if it was

overloaded.

Co-eluting Impurities

Decrease the gradient slope

(e.g., from 1%/min to 0.5%/min

increase in organic solvent).

Improved resolution between

the main product and the

impurity.

Secondary Structures

Increase the column

temperature in 5-10 °C

increments (e.g., from 50 °C

up to 70 °C).[3][7]

A sharper, more symmetrical

peak as secondary structures

are disrupted.

Injector Problems

If using an autosampler, check

the needle and injection

system. Try a manual injection.

[4]

Consistent peak shape with

manual injection points to an

issue with the autosampler.

Incomplete Detritylation

Review the synthesis protocol

to ensure complete

detritylation at each cycle.

This is a preventative measure

for future syntheses.

Experimental Protocols
1. DMT-ON Oligonucleotide Synthesis (General Protocol)

This protocol outlines the key steps in solid-phase phosphoramidite oligonucleotide synthesis.
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Support Preparation: The synthesis begins with the first nucleoside attached to a solid

support, typically controlled pore glass (CPG).

Detritylation: The 5'-DMT protecting group is removed by treating the support with an acid

solution (e.g., 3% trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group for

the next coupling step.

Coupling: The next phosphoramidite monomer, activated by an activator like tetrazole, is

added to the column to react with the 5'-hydroxyl group of the growing chain.

Capping: Any unreacted 5'-hydroxyl groups are capped with an acetylating agent (e.g., acetic

anhydride) to prevent the formation of failure sequences.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).

Cycle Repetition: Steps 2-5 are repeated until the desired oligonucleotide sequence is

synthesized.

Final Detritylation (Optional): For DMT-OFF purification, a final detritylation step is

performed. For DMT-ON purification, this step is skipped.

2. Cleavage and Deprotection

Cleavage from Support: After synthesis, the oligonucleotide is cleaved from the solid support

using a concentrated ammonium hydroxide solution at room temperature.

Base Deprotection: The solution is then heated (e.g., at 55°C) to remove the protecting

groups from the nucleotide bases.

Sample Preparation: The resulting solution containing the crude oligonucleotide is dried

down, for example, by using a vacuum concentrator.

3. DMT-ON Reversed-Phase HPLC Purification

Column: A reversed-phase C18 column is typically used.
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Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like

triethylammonium acetate (TEAA).

Mobile Phase B: An organic solvent, typically acetonitrile.

Sample Injection: The dried crude oligonucleotide is redissolved in a suitable solvent (ideally

the initial mobile phase) and injected onto the column.

Gradient Elution: A gradient of increasing acetonitrile concentration is used to elute the

oligonucleotides. The DMT-ON product, being more hydrophobic, will elute later than the

DMT-OFF failure sequences.[3][8]

Fraction Collection: The peak corresponding to the DMT-ON product is collected.

Post-Purification Workup: The collected fraction is dried, and the DMT group is removed with

an acid treatment. The final product is then desalted.
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Caption: Workflow for DMT-ON oligonucleotide synthesis and purification.
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Peak Splitting Observed

Are all peaks split?

Likely column issue (void/blockage).
Back-flush or replace column.

Yes

Single peak is split

No

Reduce injection volume.
Does peak shape improve?

Column overload was the issue.
Use lower concentration.

Yes

Likely co-eluting species or
chromatographic issue

No

Optimize separation:
- Decrease gradient slope

- Change temperature
- Check sample solvent
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Caption: Troubleshooting decision tree for peak splitting in HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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